Cas no 81267-65-4 (Phenoxodiol)

Phenoxodiol structure
Phenoxodiol structure
Product Name:Phenoxodiol
N.o CAS:81267-65-4
MF:C15H12O3
MW:240.253984451294
MDL:MFCD06636630
CID:60318
PubChem ID:329798852
Update Time:2024-10-27

Phenoxodiol Propriedades químicas e físicas

Nomes e Identificadores

    • 3-(4-Hydroxyphenyl)-2H-chromen-7-ol
    • Dehydroequol
    • 3-(4-Hydroxyphenyl)-2H-1-benzopyran-7-ol
    • Phenoxodiol
    • 4',7-dihydroxy-3-phenyl-3,4-dehydrochroman
    • 4',7-dihydroxyisoflav-3-ene
    • 7-hydroxy-3-(4-hydroxy-phenyl)-2H-1-benzopyran
    • Haginin E
    • Idronoxil
    • NV-06
    • NV 06
    • SCHEMBL149612
    • ZZUBHVMHNVYXRR-UHFFFAOYSA-N
    • BDBM50419932
    • NCGC00346822-01
    • Phenoxodiol, >=98% (HPLC)
    • 995FT1W541
    • NCGC00346822-02
    • MLS006010720
    • 81267-65-4
    • Idronoxil (USAN/INN)
    • Idronoxil;Dehydroequol;Haginin E
    • Haganin E
    • s9634
    • CHEMBL1957038
    • Idronoxil [USAN:INN]
    • Idronoxil [USAN]
    • DB04915
    • MS-23403
    • UNII-995FT1W541
    • NOX-66 COMPONENT IDRONOXIL
    • CS-0007751
    • MFCD06636630
    • ...7,4?-Dihydroxyisoflav-3-ene
    • FT-0602222
    • A853212
    • 2H-1-Benzopyran-7-ol, 3-(4-hydroxyphenyl)-
    • isoflav-3-ene4',7-diol
    • NOX66 SUPPOSITORY COMPONENT IDRONOXIL
    • IDRONOXIL [WHO-DD]
    • 7,4'-Dihydroxyisoflav-3-ene
    • AKOS015918005
    • DTXSID50231029
    • IDRONOXIL COMPONENT OF NOX66 SUPPOSITORY
    • Phenoxodiol (Haginin E)
    • D04498
    • DEHYDROEQUOL [MI]
    • isoflav-3-ene-4',7-diol
    • IDRONOXIL [INN]
    • HY-13721
    • SMR004701684
    • NS00068498
    • Q27095562
    • CCRIS 8949
    • (+/-)-CIS-3-(4-HYDROXYPHENYL)-4-(4-METHOXYPHENYL)-3,4-DIHYDRO-2H-CROMEN-7-OL
    • XD161694
    • 3-(4-hydroxy-phenyl)-2H-chromen-7-ol
    • 7-hydroxy-3-hydroxyphenyl-1H-benzopyran
    • XD161580
    • 3-(4-Hydroxyphenyl)-2H-1-benzopyran-7-ol (ACI)
    • 3-(4-Hydroxyphenyl)-2H-benzopyran-7-ol
    • D 7446
    • Veyonda
    • G13355
    • BRD-K74671368-001-01-8
    • DB-012327
    • NV-06?
    • GLXC-03680
    • MDL: MFCD06636630
    • Inchi: 1S/C15H12O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-8,16-17H,9H2
    • Chave InChI: ZZUBHVMHNVYXRR-UHFFFAOYSA-N
    • SMILES: OC1C=CC(C2COC3C(=CC=C(C=3)O)C=2)=CC=1

Propriedades Computadas

  • Massa Exacta: 240.07900
  • Massa monoisotópica: 240.079
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 318
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 49.7A^2
  • XLogP3: 2.7

Propriedades Experimentais

  • Densidade: 1.337
  • Ponto de ebulição: 463.7°C at 760 mmHg
  • Ponto de Flash: 234.3°C
  • Índice de Refracção: 1.679
  • Solubilidade: DMSO: soluble10mg/mL, clear
  • PSA: 49.69000
  • LogP: 3.03080

Phenoxodiol Informações de segurança

  • Símbolo: GHS07 GHS09
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H400
  • Declaração de Advertência: P273
  • Número de transporte de matérias perigosas:UN 3077 9 / PGIII
  • WGK Alemanha:3
  • Código da categoria de perigo: 22-50
  • Instrução de Segurança: 61
  • Identificação dos materiais perigosos: Xn N
  • Condição de armazenamento:room temp

Phenoxodiol Dados aduaneiros

  • CÓDIGO SH:2932999099
  • Dados aduaneiros:

    中国海关编码:

    2932999099

    概述:

    2932999099. 其他仅含氧杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Phenoxodiol Preçomais >>

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SHANG HAI TAO SHU Biotechnology Co., Ltd.
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81267-65-4 98.07%
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¥1857.00 2022-04-26
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T16522-10 mg
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¥3117.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16522-1 mL * 10 mM (in DMSO)
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1 mL * 10 mM (in DMSO)
¥1957.00 2022-04-26
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CS-0007751-5mg
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WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce58032-50mg
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WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
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Phenoxodiol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, rt
Referência
Structure-activity relationship of phytoestrogen analogs as ERα/β agonists with neuroprotective activities
Cho, Hye Won; et al, Chemical & Pharmaceutical Bulletin, 2021, 69(1), 99-105

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C; 5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1.3 h, reflux
2.1 Reagents: Pyridinium chloride ;  1.5 h, 220 °C
2.2 Solvents: Water ;  cooled
Referência
Simple and efficient synthesis of (±)-equol and related derivatives
Gupta, Atul; et al, Synthesis, 2008, (23), 3783-3786

Método de produção 3

Condições de reacção
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  8 h, 40 °C
2.1 Reagents: Tetrabutylammonium iodide Solvents: Dichloromethane ;  rt → -78 °C
2.2 Reagents: Boron trichloride ;  -78 °C; 2 h, -78 °C → 0 °C
2.3 Solvents: Water ;  20 min, 0 °C
2.4 Reagents: Sodium bicarbonate Solvents: Water
Referência
Synthesis of haginin E, equol, daidzein, and formononetin from resorcinol via an isoflavene intermediate
Li, Sie-Rong; et al, Tetrahedron Letters, 2009, 50(18), 2121-2123

Método de produção 4

Condições de reacção
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  5 h, rt
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  2 - 8 h, 80 °C
2.2 Reagents: Pyridine ,  Hydrofluoric acid Solvents: Tetrahydrofuran ;  5 h, rt
2.3 Reagents: Trimethylethoxysilane ;  rt
Referência
Total synthesis of eryvarin H and its derivatives and their biological activity as ERRγ inverse agonist
Koo, Ja Young; et al, Organic & Biomolecular Chemistry, 2013, 11(35), 5782-5786

Método de produção 5

Condições de reacção
1.1 Reagents: Ammonium formate Catalysts: Palladium dihydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  15 - 20 min, rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, rt
Referência
Structure-activity relationship of phytoestrogen analogs as ERα/β agonists with neuroprotective activities
Cho, Hye Won; et al, Chemical & Pharmaceutical Bulletin, 2021, 69(1), 99-105

Método de produção 6

Condições de reacção
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dichloromethane ;  rt → -78 °C
1.2 Reagents: Boron trichloride ;  -78 °C; 2 h, -78 °C → 0 °C
1.3 Solvents: Water ;  20 min, 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referência
Synthesis of haginin E, equol, daidzein, and formononetin from resorcinol via an isoflavene intermediate
Li, Sie-Rong; et al, Tetrahedron Letters, 2009, 50(18), 2121-2123

Método de produção 7

Condições de reacção
1.1 Reagents: Pyridinium chloride ;  1.5 h, 220 °C
1.2 Solvents: Water ;  cooled
Referência
Simple and efficient synthesis of (±)-equol and related derivatives
Gupta, Atul; et al, Synthesis, 2008, (23), 3783-3786

Método de produção 8

Condições de reacção
1.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran ;  0 °C → rt; 7 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water
Referência
2-Morpholinoisoflav-3-enes as flexible intermediates in the synthesis of phenoxodiol, isophenoxodiol, equol and analogues: Vasorelaxant properties, estrogen receptor binding and Rho/RhoA kinase pathway inhibition
Tilley, Andrew J.; et al, Bioorganic & Medicinal Chemistry, 2012, 20(7), 2353-2361

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  2 - 8 h, 80 °C
1.2 Reagents: Pyridine ,  Hydrofluoric acid Solvents: Tetrahydrofuran ;  5 h, rt
1.3 Reagents: Trimethylethoxysilane ;  rt
Referência
Total synthesis of eryvarin H and its derivatives and their biological activity as ERRγ inverse agonist
Koo, Ja Young; et al, Organic & Biomolecular Chemistry, 2013, 11(35), 5782-5786

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium borohydride
Referência
Stereospecific biotransformation of dihydrodaidzein into (3S)-equol by the human intestinal bacterium Eggerthella strain julong 732
Kim, Mihyang; et al, Applied and Environmental Microbiology, 2009, 75(10), 3062-3068

Método de produção 11

Condições de reacção
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  15 min, rt
1.2 1 h, rt
1.3 Reagents: Sodium borohydride Solvents: Ethanol ;  1 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
1.5 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Toluene ;  20 min, 80 °C
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  2 - 8 h, 80 °C
2.2 Reagents: Pyridine ,  Hydrofluoric acid Solvents: Tetrahydrofuran ;  5 h, rt
2.3 Reagents: Trimethylethoxysilane ;  rt
Referência
Total synthesis of eryvarin H and its derivatives and their biological activity as ERRγ inverse agonist
Koo, Ja Young; et al, Organic & Biomolecular Chemistry, 2013, 11(35), 5782-5786

Método de produção 12

Condições de reacção
1.1 Reagents: Boron trifluoride etherate ,  Triethylsilane Solvents: Dichloromethane ;  0 °C; 18 h, rt
2.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran ;  0 °C → rt; 7 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water
Referência
2-Morpholinoisoflav-3-enes as flexible intermediates in the synthesis of phenoxodiol, isophenoxodiol, equol and analogues: Vasorelaxant properties, estrogen receptor binding and Rho/RhoA kinase pathway inhibition
Tilley, Andrew J.; et al, Bioorganic & Medicinal Chemistry, 2012, 20(7), 2353-2361

Phenoxodiol Raw materials

Phenoxodiol Preparation Products

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